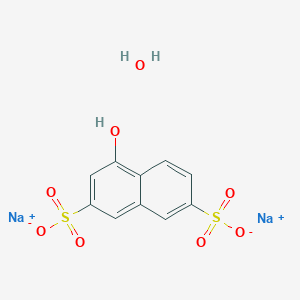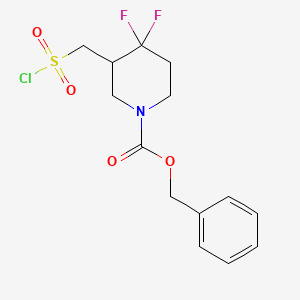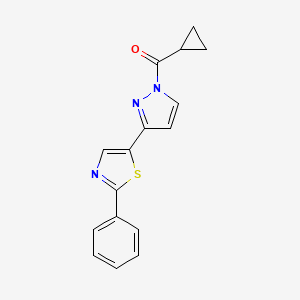
N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-2-(trifluoromethyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-2-(trifluoromethyl)benzamide, also known as TFB-TAP, is a synthetic compound that has gained attention in scientific research due to its potential applications in the field of neuroscience.
Applications De Recherche Scientifique
Crystal Structure Analysis
- A study detailed the crystal structure of a related thiophene compound, providing insights into its molecular interactions and stability mechanisms. This type of research is crucial for understanding how such compounds can be incorporated into larger molecular frameworks or materials (Sharma et al., 2016).
Heterocyclic Synthesis
- Research on thiophenylhydrazonoacetates explored their utility in synthesizing various heterocyclic compounds, demonstrating the versatility of thiophene derivatives in organic synthesis (Mohareb et al., 2004).
Ionic Liquids
- A study introduced azepanium-based ionic liquids, showcasing the application of azepane derivatives in creating new types of ionic liquids with potential uses in green chemistry and industrial processes (Belhocine et al., 2011).
Medicinal Chemistry
- The synthesis and evaluation of thiourea derivatives, including those with thiophene moieties, for their antimicrobial properties against pathogenic bacteria suggest potential applications in developing new antimicrobial agents (Limban et al., 2011).
Organic Synthesis
- Research on the electrophilic intramolecular cyclization of compounds containing thiophene and amide groups underlines the potential of such compounds in synthesizing complex organic molecules with specific structural features (Danilyuk et al., 2016).
Propriétés
IUPAC Name |
N-[2-(azepan-1-yl)-2-thiophen-3-ylethyl]-2-(trifluoromethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23F3N2OS/c21-20(22,23)17-8-4-3-7-16(17)19(26)24-13-18(15-9-12-27-14-15)25-10-5-1-2-6-11-25/h3-4,7-9,12,14,18H,1-2,5-6,10-11,13H2,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSAJSQLJZBVPHA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(CNC(=O)C2=CC=CC=C2C(F)(F)F)C3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23F3N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![9-methyl-1,7-bis(2-methylallyl)-3-phenyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2748247.png)
![6-(3-Chloro-4-methylphenyl)-2,4,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2748249.png)
![N-[(7,7-Difluoro-1-bicyclo[4.1.0]heptanyl)methyl]prop-2-enamide](/img/structure/B2748251.png)
![5,6-Dimethyl-7-(1-pyrrolidinyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2748253.png)


![2-chloro-N-{4-[(3-methyl-2,4-dioxo-1,3-thiazolan-5-yl)methyl]phenyl}acetamide](/img/structure/B2748257.png)
![Ethyl 2-[[5-[[(3,4-dimethoxybenzoyl)amino]methyl]-4-(4-fluorophenyl)-1,2,4-triazol-3-yl]sulfanyl]acetate](/img/structure/B2748259.png)
![6-Bromo-2-(4-fluorophenyl)-[1,2,4]triazolo[1,5-A]pyridine](/img/structure/B2748260.png)

![5-[(E)-2-nitroethenyl]-1H-imidazole hydrochloride](/img/structure/B2748263.png)
![3,7,9-trimethyl-1-nonyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2748264.png)
![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-2-(4-methoxyphenylsulfonamido)benzamide](/img/structure/B2748267.png)
![1-(4-Cyclopentylpiperazin-1-yl)-2-ethyl-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2748268.png)